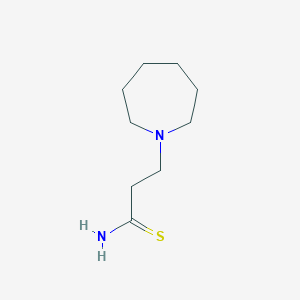

3-(Azepan-1-yl)propanethioamide

Descripción

3-(Azepan-1-yl)propanethioamide is a thioamide derivative characterized by a seven-membered azepane ring attached to a propanethioamide backbone. The azepane ring introduces conformational flexibility and moderate electron-donating effects, while the thioamide (–C(S)NH₂) group enhances nucleophilicity, enabling participation in thiol-mediated reactions such as cyclizations and metal coordination . This compound is synthetically accessible via base-catalyzed annulation or condensation reactions, as demonstrated in studies involving carbenoid precursors .

Propiedades

Fórmula molecular |

C9H18N2S |

|---|---|

Peso molecular |

186.32 g/mol |

Nombre IUPAC |

3-(azepan-1-yl)propanethioamide |

InChI |

InChI=1S/C9H18N2S/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12) |

Clave InChI |

HFDGJOYJXFGSRS-UHFFFAOYSA-N |

SMILES canónico |

C1CCCN(CC1)CCC(=S)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

- Structural Features : Incorporates a benzimidazole core instead of an azepane ring. The aromatic benzimidazole promotes strong hydrogen bonding and dipole-dipole interactions due to its planar, electron-rich structure.

- Reactivity : Enhanced nucleophilicity from the thioamide group facilitates thiol-based transformations. The benzimidazole framework enables selective reactivity in catalysis and molecular recognition, attributed to its rigid, conjugated system .

- Applications : Used in contexts requiring precise steric and electronic control, such as enzyme inhibition or metal-organic frameworks.

2-(3-(Azepan-1-yl)-2-hydroxypropylthioacetic Acid

- Structural Features : Combines azepane with a hydroxypropylthioacetic acid moiety. The thioacetic acid group (–SHCH₂COOH) enhances metal-chelating capability.

- Reactivity : Demonstrated strong interaction with chromium (VI), suggesting utility in environmental remediation for heavy metal capture . The azepane ring likely reduces steric hindrance compared to smaller amines (e.g., pyrrolidine), improving accessibility for metal coordination.

3-(Dimethylamino)-2-(pyrrolidine-1-carbonothioyl)acrylonitrile (S1d)

- Structural Features: Substitutes azepane with a smaller pyrrolidine (5-membered ring) and includes a dimethylamino group.

- This compound participates in [4+1]-annulation reactions under palladium catalysis, yielding products like 1t with high crystallinity (m.p. 159–161°C) .

- Comparison : The azepane analog (3-(azepan-1-yl)propanethioamide) likely exhibits lower melting points (e.g., 106–108°C for related compound 1s) due to reduced crystallinity from its flexible ring .

Data Table: Key Structural and Functional Comparisons

Mechanistic and Functional Insights

- Electronic Effects : Azepane’s electron-donating nature stabilizes intermediates in nucleophilic reactions, whereas benzimidazole’s aromaticity enhances π-π stacking and charge transfer .

- Steric Influence : The seven-membered azepane ring reduces steric hindrance compared to pyrrolidine, improving substrate accessibility in catalytic cycles .

- Metal Interaction : Thioamide-containing azepane derivatives show promise in metal capture (e.g., chromium), whereas benzimidazole analogs excel in biological targeting due to rigid, planar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.